molecular formula C5H15ClNOP B2749347 3-Dimethylphosphorylpropan-1-amine;hydrochloride CAS No. 2248296-49-1

3-Dimethylphosphorylpropan-1-amine;hydrochloride

Cat. No.: B2749347
CAS No.: 2248296-49-1
M. Wt: 171.6
InChI Key: KODDQVKESKGJGM-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H15ClNOP. It is a derivative of propan-1-amine, where the amine group is substituted with a dimethylphosphoryl group. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylphosphorylpropan-1-amine;hydrochloride typically involves the reaction of propan-1-amine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylphosphorylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

3-Dimethylphosphorylpropan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands.

    Biology: The compound is used in studies involving enzyme inhibition and protein phosphorylation.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylpropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The dimethylphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylphosphorylpropan-1-amine: The non-hydrochloride form of the compound.

    Dimethylphosphorylpropylamine: A similar compound with slight structural differences.

    Phosphorylated amines: Other amines with phosphoryl groups.

Uniqueness

3-Dimethylphosphorylpropan-1-amine;hydrochloride is unique due to its specific structure, which allows it to interact with enzymes and proteins in a distinct manner. Its hydrochloride form enhances its solubility in water, making it more suitable for biological applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

3-dimethylphosphorylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NOP.ClH/c1-8(2,7)5-3-4-6;/h3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODDQVKESKGJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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